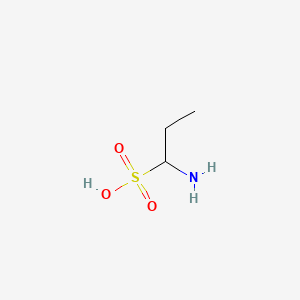
1-Aminopropane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminopropane-1-sulfonic acid, also known as homotaurine, is a natural sulfonic acid found in seaweed. It is structurally similar to taurine but contains an additional carbon atom in its chain. This compound has garnered interest due to its potential therapeutic applications, particularly in neurology and cognitive disorders .
Vorbereitungsmethoden
1-Aminopropane-1-sulfonic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloropropane-1-sulfonic acid with ammonia under controlled conditions. The reaction typically requires a solvent such as water or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial production methods often involve the extraction of the compound from natural sources, such as seaweed, followed by purification processes to obtain the desired product. The extraction process may include steps like solvent extraction, filtration, and crystallization to ensure high purity .
Analyse Chemischer Reaktionen
1-Aminopropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group. Reducing agents like lithium aluminum hydride are often used.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Major products formed from these reactions include sulfonamides, sulfonic acid derivatives, and various substituted amino compounds.
Wissenschaftliche Forschungsanwendungen
1-Aminopropane-1-sulfonic acid has a wide range of scientific research applications:
Wirkmechanismus
1-Aminopropane-1-sulfonic acid exerts its effects primarily through its interaction with GABA receptors. It acts as a partial agonist at GABA A receptors and an antagonist at GABA B receptors. By mimicking GABA, it can modulate neurotransmission and produce effects such as analgesia, anticonvulsant activity, and reduction in neurotoxic aggregates .
Vergleich Mit ähnlichen Verbindungen
1-Aminopropane-1-sulfonic acid is similar to compounds like taurine and gamma-aminobutyric acid. its unique structure, with an additional carbon atom, allows it to interact differently with GABA receptors, providing distinct pharmacological effects. Other similar compounds include:
Taurine: A sulfonic acid with a shorter carbon chain, primarily involved in bile salt formation and osmoregulation.
Gamma-aminobutyric acid: A neurotransmitter that inhibits nerve transmission in the brain, producing a calming effect
This compound’s ability to mimic GABA while also exhibiting unique properties makes it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
89034-15-1 |
|---|---|
Molekularformel |
C3H9NO3S |
Molekulargewicht |
139.18 g/mol |
IUPAC-Name |
1-aminopropane-1-sulfonic acid |
InChI |
InChI=1S/C3H9NO3S/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H,5,6,7) |
InChI-Schlüssel |
ZIRURAJAJIQZFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


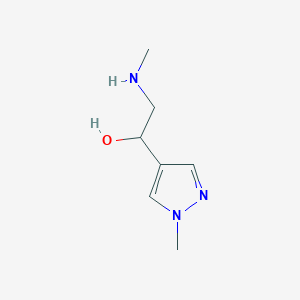
![2-Amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-olhydrochloride](/img/structure/B13598178.png)
![[(5-Chlorothiophen-3-yl)methyl]hydrazine](/img/structure/B13598185.png)

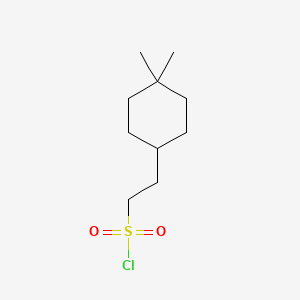
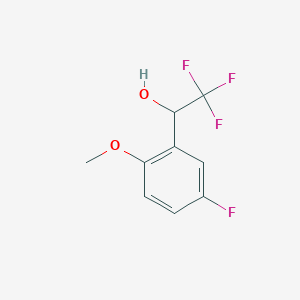
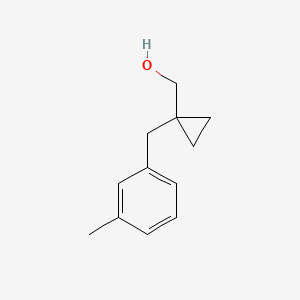

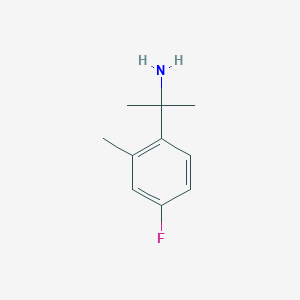
![3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)

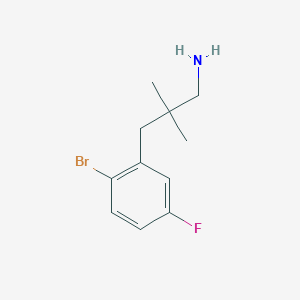
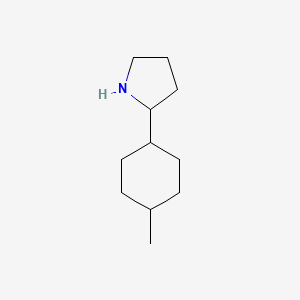
![1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one](/img/structure/B13598265.png)
